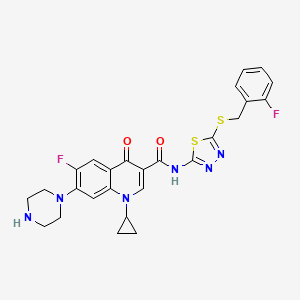
Anticancer agent 67
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 67 is a compound that has shown significant potential in the treatment of various types of cancer It belongs to a class of compounds known for their ability to inhibit the growth and proliferation of cancer cells
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 67 typically involves multiple steps, including the formation of key intermediates and the final product. The synthetic route often starts with the preparation of a core structure, followed by the introduction of various functional groups to enhance its anticancer activity. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires careful optimization of reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow synthesis and batch processing are commonly employed in the industrial production of this compound. Additionally, stringent quality control measures are implemented to ensure the purity and efficacy of the final product.
化学反応の分析
Types of Reactions: Anticancer agent 67 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its anticancer properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include derivatives with enhanced anticancer activity and improved pharmacokinetic properties.
科学的研究の応用
Anticancer agent 67 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of anticancer activity and developing new synthetic methodologies. In biology, it serves as a tool for investigating the molecular pathways involved in cancer cell proliferation and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of Anticancer agent 67 involves its interaction with specific molecular targets and pathways within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. By targeting these pathways, this compound induces apoptosis (programmed cell death) and inhibits the growth and spread of cancer cells. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy.
類似化合物との比較
Similar Compounds: Similar compounds to Anticancer agent 67 include other anticancer agents with comparable structures and mechanisms of action. These compounds often belong to the same class of drugs and share similar pharmacological properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique chemical structure and enhanced anticancer activity. It has been shown to be more effective in inhibiting cancer cell growth and inducing apoptosis compared to other compounds in its class. Additionally, its favorable pharmacokinetic properties, such as improved bioavailability and reduced toxicity, make it a superior candidate for further development and clinical use.
特性
分子式 |
C26H24F2N6O2S2 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-oxo-7-piperazin-1-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C26H24F2N6O2S2/c27-19-4-2-1-3-15(19)14-37-26-32-31-25(38-26)30-24(36)18-13-34(16-5-6-16)21-12-22(33-9-7-29-8-10-33)20(28)11-17(21)23(18)35/h1-4,11-13,16,29H,5-10,14H2,(H,30,31,36) |
InChIキー |
WXWUMGZIXYSLNK-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)NC5=NN=C(S5)SCC6=CC=CC=C6F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



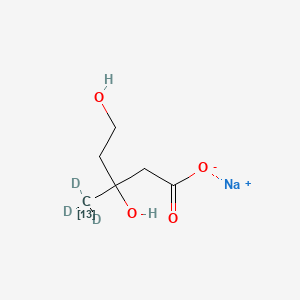
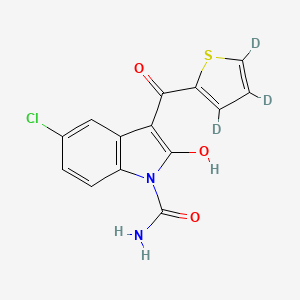
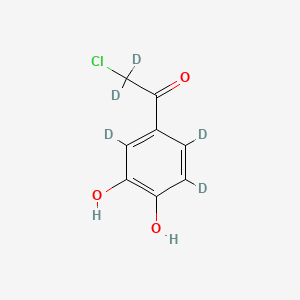
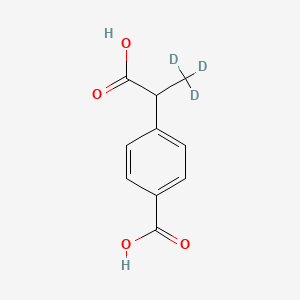
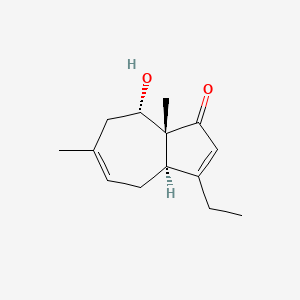

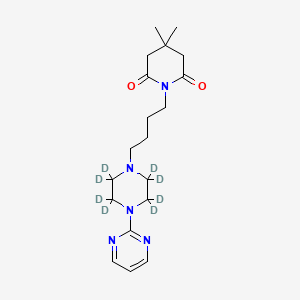
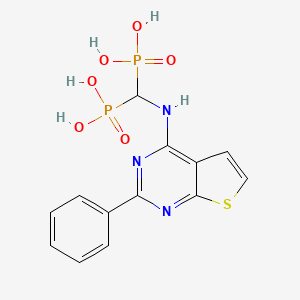
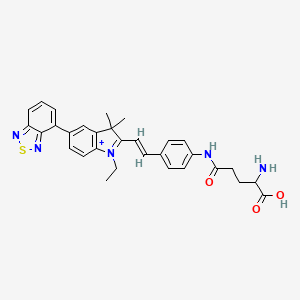
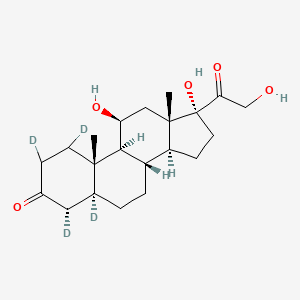
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)


